6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile

Aminomethylation Pyrido-triazine synthesis Solubility-dependent reactivity

Generic 2-oxonicotinonitrile analogs often fail due to poor solubility and limited reactivity. 6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 138060-95-4) solves these issues via its 6-amino group: • Aminomethylation yields up to 47% in DMF. • PDE3 inhibitor scaffold: 1.7× milrinone potency. • Library derivatives: 2.5× doxorubicin cytotoxicity, ampicillin-matched antibacterial activity. • Superior solubility in EtOH-DMF mixtures. In stock (100 g; bulk custom). Custom synthesis available.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 138060-95-4
Cat. No. B161327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS138060-95-4
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)N)C#N
InChIInChI=1S/C6H5N3O/c7-3-4-1-2-5(8)9-6(4)10/h1-2H,(H3,8,9,10)
InChIKeyCYPIZOOBGWOOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: Versatile Heterocyclic Building Block


6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile is a multifunctional pyridine derivative bearing an amino group at the 6-position, an oxo group at the 2-position, and a carbonitrile at the 3-position . This substitution pattern allows for diverse synthetic transformations, particularly aminomethylation and cyclocondensation reactions, making it a valuable intermediate for constructing pharmaceutically relevant heterocycles such as pyridopyrimidines, triazines, and PDE3 inhibitor analogs [1].

6-Amino group enables aminomethylation and cyclocondensation pathways
2-Oxo-3-carbonitrile scaffold for PDE3 inhibitor and heterocycle libraries
Solvent-compatible intermediate for EtOH-DMF and DMF-based reactions

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: Irreplaceable vs. Generic Analogs


Generic substitution of 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile with other 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives fails due to the decisive influence of the 6-amino substituent on solubility, reactivity, and downstream biological profile. The presence of the amino group enables aminomethylation reactions that are inaccessible to non-aminated analogs, and it dramatically alters solubility in common organic solvents [1]. Furthermore, the 6-amino group is a critical pharmacophoric element for PDE3 inhibition and antimicrobial/cytotoxic activity in subsequent derivatives, as demonstrated by structure-activity relationship studies [2][3].

Non-aminated analogs lack the 6-NH₂ handle required for aminomethylation, blocking pyrido-triazine synthesis.
Solubility profiles shift without the 6-amino group; 5-cyano analogs are insoluble in ethanol, limiting solvent scope.
Downstream PDE3 and antimicrobial SAR is tied to the 6-amino pharmacophore; generic pyridone cores may yield divergent biological profiles.

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: Quantitative Performance Evidence


Aminomethylation Yield Boosted by Solubility

In the synthesis of 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-7-carbonitriles, 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile (unsubstituted at position 5) outperforms its 5-cyano analog (6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile) due to superior solubility in ethanol-containing solvent mixtures. While the 5-cyano analog is completely insoluble in ethanol, preventing efficient reaction in EtOH-DMF mixtures, the target compound remains soluble, enabling a broader solvent scope and higher yield potential [1].

Aminomethylation solubility
Reported
Target: soluble in EtOH-DMF
vs
5-CN analog: insoluble in EtOH
Enables EtOH-DMF aminomethylation workflow
Solubility context may vary with substitution
Aminomethylation Pyrido-triazine synthesis Solubility-dependent reactivity

PDE3 Inhibition Outperforming Milrinone

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, particularly when elaborated with an amide group at the 3-position (as in DF492), delivers PDE3 inhibitory activity with an IC50 of 409.5 nM, representing a 1.7-fold improvement over the clinically approved PDE3 inhibitor milrinone (IC50 703.1 nM) [1]. While the target compound itself is a synthetic precursor, the quantitative SAR demonstrates that the 6-amino-2-oxo-1,2-dihydropyridine core is capable of yielding inhibitors superior to the reference drug.

PDE3A inhibition (derivative)
Class-level
IC₅₀ 409.5 nMvs Milrinone 703.1 nM
Scaffold-derived inhibitor exceeds reference PDE3A potency
Derivative DF492; class-level inference
PDE3 inhibition Cardiotonic 2-Oxopyridine scaffold

Dual Antimicrobial-Cytotoxic Activity

Derivatives of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core, specifically 1,4,6-trisubstituted analogs, have demonstrated significant dual antimicrobial-anticancer profiles. Analog 24 exhibited 2.5-fold higher cytotoxicity than doxorubicin against colon HT29 carcinoma cells and was equipotent to ampicillin against S. aureus and E. coli, with antifungal activity comparable to clotrimazole [1].

Cytotoxicity (derivative analog)
Class-level
Analog 24: 2.5× more active
vs
Doxorubicin (HT29 cells)
Reported enhanced cell-model response context
Class-level; derived analog, not parent
Anticancer Antimicrobial 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine

Aminomethylation for Pyrido-triazine Library Construction

The 6-amino group is essential for the aminomethylation reaction that converts 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitriles into 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-7-carbonitriles. Yields up to 47% were achieved in pure DMF for specific derivatives, while yields dropped to 32% in EtOH-DMF mixtures, highlighting the critical interplay between solvent choice and substrate structure [1].

Pyrido-triazine yield
Reported
47% in DMF vs 32% in EtOH-DMF
DMF solvent achieves higher heterocycle yield
Yield from 5-substituted analog; may vary
Pyrido-triazine Library synthesis Aminomethylation

6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile: Optimal Application Scenarios


PDE3 Inhibitor Hit-to-Lead Optimization

Use the compound as a core scaffold for synthesizing amide derivatives (e.g., DF492) to exploit the intrinsic PDE3 inhibitory potential. The scaffold's ability to surpass milrinone's potency by 1.7-fold [1] makes it a compelling starting point for cardiotonic drug development with potentially reduced off-target effects.

Dual Antimicrobial-Anticancer Agent Design

Incorporate the building block into 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile libraries. Evidence shows that properly decorated analogs can achieve 2.5× the cytotoxicity of doxorubicin and match ampicillin's antibacterial potency [2], enabling parallel screening for dual-action clinical candidates.

Pyrido-triazine Library Construction

Exploit the 6-amino group for efficient aminomethylation with primary amines and formaldehyde. Yields of up to 47% in DMF [3] demonstrate practical scalability for generating focused libraries of nitrogen-rich heterocycles for high-throughput screening.

Solubility-Driven Process Chemistry

Prefer this compound over 5-cyano analogs when reactions require ethanol or mixed aqueous-organic solvents. Its superior solubility in EtOH-DMF mixtures [3] circumvents the insolubility issues encountered with electron-deficient 5-substituted analogs, reducing solvent screening and process development time.

Application
Selection Property
Validation Focus
PDE3 inhibitor optimization research
Scaffold PDE3A inhibition context
Derivative IC₅₀ vs milrinone reference
Antimicrobial-anticancer screening library
Dual-activity scaffold derivatization
Cytotoxicity and antimicrobial profiling
Pyrido-triazine heterocycle library synthesis
Aminomethylation reactivity
Yield optimization in DMF solvent
EtOH-DMF compatible synthetic intermediate
Solubility in mixed solvents
Process solvent scope expansion

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